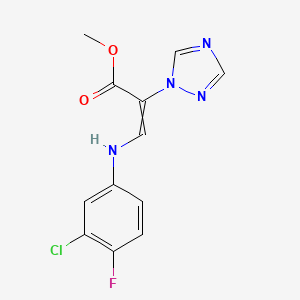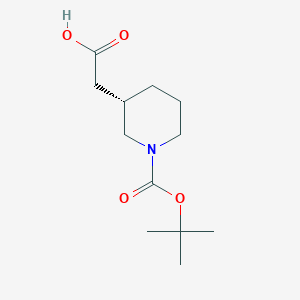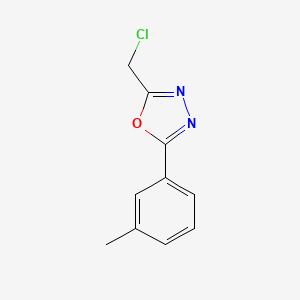
4-(2-Pyridyl)benzonitrile
概要
説明
4-(2-Pyridyl)benzonitrile is a chemical compound with the molecular formula C12H8N2 and a molecular weight of 180.2053 . It is also known by the name pyridine, 2-(p-cyanophenyl)- .
Synthesis Analysis
The synthesis of 4-(2-Pyridyl)benzonitrile involves the reaction of 2-halopyridine with p-cyanobenzene boronic acid in an ether solvent. This reaction occurs in the presence of an inorganic base under the catalysis of ferric acetylacetonate .Molecular Structure Analysis
The molecular structure of 4-(2-Pyridyl)benzonitrile can be represented by the InChI string: InChI=1S/C12H8N2/c13-9-10-4-6-11(7-5-10)12-3-1-2-8-14-12/h1-8H . The structure is available as a 2D Mol file or as a computed 3D SD file .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-(2-Pyridyl)benzonitrile include a molecular weight of 180.2053 . More detailed properties such as density, boiling point, etc., are not available from the search results.科学的研究の応用
Anticancer Activity and DNA Binding
4-(2-Pyridyl)benzonitrile derivatives have been studied for their potential in anticancer applications. A study by Bera et al. (2021) synthesized a tridentate NNN ligand and its cobalt(II) complex which exhibited promising anticancer activity against U937 human monocytic cells. The study also delved into the DNA binding properties of the compounds, indicating an intercalative mode of DNA interaction. The ligand and its complex demonstrated significant anticancer activity, with IC50 values against U937 cells found to be 12.76 ± 0.75 and 12.83 ± 1.37 µM, respectively. The study employed Density Functional Theory (DFT) for chemical reactivity and HOMO–LUMO energy calculations, revealing the potential of these compounds in therapeutic applications Bera et al., 2021.
Supramolecular Chemistry
In the realm of supramolecular chemistry, derivatives of 4-(2-Pyridyl)benzonitrile have been utilized to synthesize complexes with distinct properties. Martín et al. (2008) reported the synthesis and supramolecular architecture of complexes formed by treating bis(pentafluorophenyl)zinc with benzonitrile or pyridine derivatives. These complexes exhibited distinct tetrahedral geometries and unique aryl–aryl synthons, contributing to the formation of one- and three-dimensional supramolecular architectures Martín et al., 2008.
Fluorescence Emission Tuning
The versatility of 4-(2-Pyridyl)benzonitrile derivatives extends to the field of luminescent materials. Zhang et al. (2003) explored the fluorescence emission tuning of a cadmium coordination polymer using conjugated ligands. The coordination polymers displayed strong blue and red fluorescent emissions, respectively. The study provided insights into the structural and emissive properties of these polymers, showcasing their potential in light-emitting devices and other optical applications Zhang et al., 2003.
Photocyclisation Reactions
4-(2-Pyridyl)benzonitrile derivatives have also been investigated for their reactivity in photocyclisation reactions. Hayward et al. (2014) studied a TTF-arylnitrile derivative undergoing a [2 + 2] photocycloaddition reaction, highlighting an unusual single-crystal-to-single-crystal transformation. This study emphasizes the photochemical reactivity of these compounds, indicating their potential in material science and molecular engineering Hayward et al., 2014.
特性
IUPAC Name |
4-pyridin-2-ylbenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2/c13-9-10-4-6-11(7-5-10)12-3-1-2-8-14-12/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCMRFUCSFRRPNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC=C(C=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30185899 | |
| Record name | 4-(2-Pyridyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30185899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Pyridyl)benzonitrile | |
CAS RN |
32111-34-5 | |
| Record name | 4-(2-Pyridinyl)benzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32111-34-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(2-Pyridyl)benzonitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032111345 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(2-Pyridyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30185899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(2-pyridyl)benzonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.277 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-(2-PYRIDYL)BENZONITRILE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K6ISU242LN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details




試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N'-((E)-{2-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl}methylidene)nicotinohydrazide](/img/structure/B1348077.png)
![3,3-Dimethyl-2,4-dioxa-9lambda~6~-thiaspiro[5.5]undecane-1,5,9,9-tetraone](/img/structure/B1348094.png)









